Voriconazole - 137234-71-0

Voriconazole

Catalog Number: EVT-1521583
CAS Number: 137234-71-0
Molecular Formula: C26H30F3N5O5S
Molecular Weight: 581.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Voriconazole was developed by Pfizer and is marketed under the brand name Vfend. It is classified under the following categories:

  • Pharmacological Class: Antifungal agent
  • Chemical Class: Triazole
Synthesis Analysis

Methods and Technical Details

Voriconazole synthesis involves several steps, primarily focusing on achieving high stereoselectivity due to the presence of two asymmetric carbon atoms, resulting in four possible stereoisomers. Two notable methods for synthesizing Voriconazole include:

  1. Reformatsky Reaction: This method enhances stereoselectivity and yield by utilizing an organic lithium salt to couple reactants.
  2. Optical Resolution: The racemic mixture is resolved using optically active acids, such as R-(+)-10-camphorsulfonic acid, to isolate the desired stereoisomer.
  • Formation of an intermediate condensation compound through reactions involving various reagents (e.g., zinc, Lewis acids).
  • Reduction and resolution steps to obtain Voriconazole in high purity (>98.5%) and yield (approximately 90%) .
Molecular Structure Analysis

Structure and Data

Voriconazole has a complex molecular structure characterized by its triazole ring and fluorinated phenyl groups. Its molecular formula is C16H14F2N4OC_{16}H_{14}F_{2}N_{4}O, with a molecular weight of approximately 349.31 g/mol.

Key structural features include:

  • Triazole Ring: Central to its mechanism of action.
  • Fluorinated Aromatic Rings: Contribute to its lipophilicity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Voriconazole undergoes various chemical reactions during its synthesis and metabolism:

  1. Synthesis Reactions: Involves coupling reactions between different precursors using reagents like zinc or Lewis acids.
  2. Metabolic Reactions: In vivo, Voriconazole is metabolized primarily by cytochrome P450 enzymes (specifically CYP2C19), leading to several metabolites that can influence its pharmacokinetics and efficacy .
Mechanism of Action

Process and Data

Voriconazole exerts its antifungal effects primarily through the inhibition of lanosterol demethylase, an enzyme involved in ergosterol biosynthesis. By blocking this enzyme, Voriconazole disrupts the formation of ergosterol, leading to compromised cell membrane integrity and ultimately fungal cell death.

Key points about its mechanism include:

  • Target Enzyme: Lanosterol demethylase (part of the cytochrome P450 family).
  • Effect on Fungi: Disruption of cell membrane synthesis results in increased permeability and cell lysis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile; poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 135 °C.
  • pH Range: Typically around 5.0–7.0 when dissolved in solution.

Relevant data indicate that Voriconazole's stability can be influenced by light exposure and pH levels, necessitating careful handling during formulation .

Applications

Scientific Uses

Voriconazole is widely used in clinical settings for:

  • Treatment of invasive aspergillosis.
  • Management of esophageal candidiasis.
  • Prophylaxis in immunocompromised patients at high risk for fungal infections.

Its broad-spectrum activity against various fungi makes it a critical agent in antifungal therapy, particularly for patients with weakened immune systems or those undergoing aggressive treatments such as chemotherapy .

Introduction to Voriconazole

Historical Development and Approval Milestones

Voriconazole emerged from systematic efforts to enhance the antifungal spectrum and pharmacokinetic properties of existing triazole compounds. Patented in 1990 by Pfizer, its development addressed critical limitations of earlier azoles, particularly against life-threatening mold infections [1] [6]. The compound received U.S. Food and Drug Administration (FDA) approval in May 2002 based on landmark clinical trials demonstrating superiority over amphotericin B in invasive aspergillosis treatment [2] [6]. This approval included indications for refractory infections caused by Scedosporium apiospermum and Fusarium species, positioning voriconazole as the first-line therapy for invasive aspergillosis [1] [5]. By 2011, generic formulations entered the U.S. market following patent expiration, significantly increasing accessibility. In Europe, pediatric exclusivity extended until 2016, reflecting ongoing clinical refinements [1].

Table 1: Key Regulatory Milestones for Voriconazole

YearMilestoneRegion/Authority
1990Compound patentedGlobal (Pfizer)
2002Initial FDA approval for invasive aspergillosisUSA
2003EMA approvalEuropean Union
2011First generic tablets introducedUSA
2012Generic intravenous formulation availableUSA
2016Pediatric exclusivity expirationEuropean Union

Classification Within the Triazole Antifungal Family

Voriconazole is a second-generation synthetic triazole, structurally derived from fluconazole through substitution of a triazole moiety with a fluoropyrimidine group [2] [4]. This modification confers enhanced activity against filamentous fungi while retaining potent anti-yeast properties. Unlike first-generation triazoles (e.g., fluconazole), voriconazole exhibits broad-spectrum fungicidal activity against Aspergillus species and fungistatic activity against most Candida species [4] [6]. Its mechanism involves selective inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, disrupting ergosterol biosynthesis and compromising membrane integrity [2] [8]. Voriconazole demonstrates 30-fold greater potency against Aspergillus fumigatus compared to itraconazole and maintains activity against many fluconazole-resistant Candida strains, though with reduced efficacy [2] [6].

Table 2: Generational Classification of Systemic Triazole Antifungals

GenerationPrototype AgentsSpectrum LimitationsVoriconazole Advantages
FirstFluconazole, ItraconazoleLimited mold coverage; Variable absorptionBroad aspergillosis coverage; CNS penetration
SecondVoriconazole-----Activity against Scedosporium/Fusarium
ThirdPosaconazole, Isavuconazole-----Extended half-life; Mucorales activity

Significance in Treating Invasive Fungal Infections

Voriconazole’s clinical significance stems from its unique combination of broad-spectrum activity, bioavailability, and tissue penetration. It achieves cerebrospinal fluid concentrations exceeding 40% of plasma levels, making it indispensable for central nervous system (CNS) fungal infections [2] [7]. In a pivotal trial comparing voriconazole to amphotericin B for invasive aspergillosis, survival rates at 12 weeks were 70.8% versus 57.9%, establishing a new therapeutic standard [1] [6]. Its oral bioavailability (96%) enables seamless transition from intravenous therapy, facilitating outpatient management [1] [8].

Spectrum of Activity: Voriconazole demonstrates clinically relevant activity against:

  • Aspergillus spp. (including itraconazole-resistant strains) [2] [6]
  • Candida spp. (including C. krusei and some fluconazole-resistant C. glabrata) [2]
  • Dimorphic fungi (Histoplasma capsulatum, Blastomyces dermatitidis) [2]
  • Hyaline molds (Scedosporium apiospermum) [1] [6]

Addressing Breakthrough Infections: Despite its broad spectrum, voriconazole therapy carries risks of breakthrough invasive fungal diseases (bIFDs), particularly in profoundly immunocompromised hosts. A retrospective analysis of 368 patients receiving voriconazole for invasive aspergillosis revealed a 2.25% prevalence of bIFDs, primarily involving mucormycosis (36.3% of cases) and candidiasis (27.3%) [3]. Mortality in these cases reached 44.4%, underscoring the need for vigilant monitoring and prompt intervention strategies, which may include surgical resection or switching to liposomal amphotericin B [3].

Therapeutic Drug Monitoring (TDM): Voriconazole exhibits nonlinear pharmacokinetics and significant interpatient variability (up to 10-fold differences in exposure) due to polymorphisms in CYP2C19 metabolism [4] [8]. Approximately 20% of Asians are poor metabolizers, achieving 4-fold higher area-under-the-curve (AUC) values than extensive metabolizers [2] [8]. TDM optimizes efficacy and minimizes toxicity, with a target trough range of 1–5.5 mg/L [8]. Real-world data indicate only 54% of initial trough levels fall within this range, necessitating dose adjustments in >30% of patients [8].

Table 3: Therapeutic Drug Monitoring Parameters for Voriconazole

ParameterValue/RangeClinical Implications
Target trough concentration1.0–5.5 mg/L<1 mg/L: Risk of treatment failure; >5.5 mg/L: Toxicity risk
Time to steady state5–7 daysTrough levels should be measured after 5 days of therapy
CYP2C19 polymorphism impact4-fold AUC variationMandatory TDM in Asian populations (20% poor metabolizers)
Concomitant drug effectsReduced by rifampin; Increased by omeprazoleRequires dose adjustment and TDM

CNS Aspergillosis Outcomes: A case series of nine patients with CNS aspergillosis (six with sinocerebral involvement) demonstrated 89% survival with voriconazole-based therapy (median 14-month follow-up). Radiological resolution exceeded 50% in most survivors, highlighting its penetration into brain abscess cavities [7].

Comparative Utilization Patterns: Following market approval, voriconazole adoption surged rapidly. Hospital utilization data (2001–2003) revealed a 3.4-fold annual increase, surpassing caspofungin’s 2.9-fold rise. By 2003, it accounted for 17.4% of systemic antifungal use in studied centers, reflecting clinical confidence in its efficacy [5].

Properties

CAS Number

137234-71-0

Product Name

Voriconazole

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C26H30F3N5O5S

Molecular Weight

581.6 g/mol

InChI

InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7?,10-/m00/s1

InChI Key

AMYMCJHOGKVJHB-YAXAZOLQSA-N

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.